1-(1-Naphthyloxy)-3-(bis(2-chloroethyl)amino)-2-propanol

Descripción general

Descripción

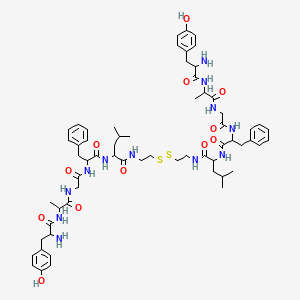

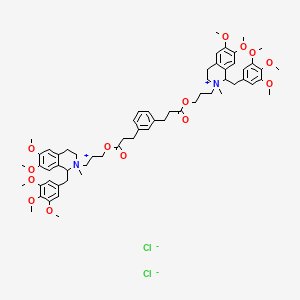

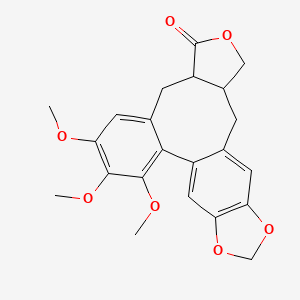

1-(1-Naphthyloxy)-3-(bis(2-chloroethyl)amino)-2-propanol, commonly referred to as NCEP, is a synthetic compound that is used in a variety of laboratory experiments. NCEP is a member of the class of compounds known as bis(2-chloroethyl)amino alkanol derivatives, which are characterized by their ability to form strong hydrogen bonds with other molecules. NCEP has a variety of applications in scientific research, ranging from its use in biochemical and physiological studies to its use in drug discovery.

Aplicaciones Científicas De Investigación

Treatment of Various Types of Anxiety or Stress

Propranolol is most commonly recognised for its application in the therapy of various cardiovascular conditions, such as hypertension, coronary artery disease, and tachyarrhythmias . However, due to its ability to cross the blood–brain barrier and affinity towards multiple macromolecules, not only adrenoreceptors, it has also found application in other fields . For example, it is one of the very few medications successfully applied in the treatment of stage fright . This review focuses on the application of propranolol in the treatment of various types of anxiety and stress, with particular reference to stage fright and post-traumatic stress disorder (PTSD) .

Mecanismo De Acción

Target of Action

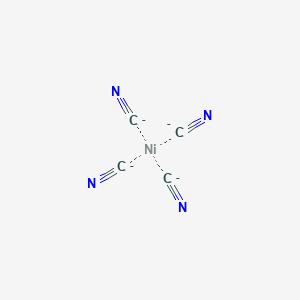

Propranolol mustard, also known as 1-(Bis(2-chloroethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol, primarily targets β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Mode of Action

Propranolol mustard acts as a non-selective β-adrenergic receptor antagonist , also known as a beta-blocker . It blocks the action of epinephrine (adrenaline) and norepinephrine (noradrenaline) at both β1 and β2-adrenergic receptors . This blockade results in decreased heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the stimulation of renin production by catecholamines, mediated by beta-1 receptors . Additionally, propranolol mustard has been found to inhibit the activity of phosphatidate phosphatase (Pah), a key enzyme in lipid metabolism . This inhibition leads to alterations in lipid metabolism, which are associated with inhibited growth and development of certain organisms .

Pharmacokinetics

Propranolol mustard is expected to have similar pharmacokinetic properties to propranolol. It is extensively metabolized in the liver, primarily by CYP1A2 and CYP2D6 enzymes . The compound has a bioavailability of 26% and a half-life of 4-5 hours . It is excreted mainly via the urine .

Result of Action

The action of propranolol mustard leads to a decrease in heart rate, myocardial contractility, and blood pressure . It also reduces cardiac workload and oxygen demand . In addition, it can inhibit the growth and development of certain organisms by altering lipid metabolism .

Action Environment

The action of propranolol mustard can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by pH, temperature, and the presence of other substances in the environment . Furthermore, the compound’s action can be influenced by the organism’s metabolic state and the presence of other drugs .

Propiedades

IUPAC Name |

1-[bis(2-chloroethyl)amino]-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO2/c18-8-10-20(11-9-19)12-15(21)13-22-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,21H,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCLWXLBSIIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN(CCCl)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994435 | |

| Record name | 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73631-12-6 | |

| Record name | Propranolol mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073631126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[Bis(2-chloroethyl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the rationale behind synthesizing Propranolol mustard as a lung-specific antitumor agent?

A: The development of Propranolol mustard stems from the observation that dl-propranolol exhibits preferential concentration in lung tissue. [] Furthermore, the beta-blocking activity, a characteristic of propranolol, is primarily associated with the l-enantiomer. [] Researchers hypothesized that by modifying the d-enantiomer with a cytotoxic group, like nitrogen mustard, it could function as a targeted delivery system for antitumor agents specifically to the lungs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)

![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)